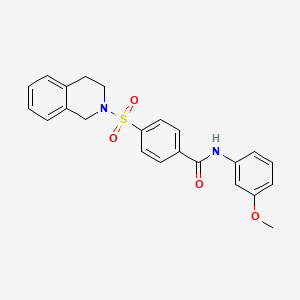

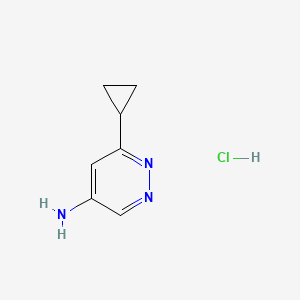

![molecular formula C14H5Br2NO2 B2901130 3,5-二溴-6H-蒽[1,9-cd]异恶唑-6-酮 CAS No. 82840-40-2](/img/structure/B2901130.png)

3,5-二溴-6H-蒽[1,9-cd]异恶唑-6-酮

货号 B2901130

CAS 编号:

82840-40-2

分子量: 379.007

InChI 键: QBUSQHSUWRIYDP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one” is a chemical compound with the formula C14H5Br2NO2 . It has a molecular weight of 379.00 .

Synthesis Analysis

The synthesis of “3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one” has been reported in the literature . The compound was identified as a hit through a combination of shape-based virtual screening and structure-based molecular modification .Molecular Structure Analysis

The molecular structure of “3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one” is complex, as indicated by its formula C14H5Br2NO2 . More detailed information about its structure can be obtained through techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one” include a predicted boiling point of 551.7±50.0 °C and a predicted density of 2.023±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be -11.21±0.20 .科学研究应用

蒽[1,9-cd]异恶唑-6-酮的胺化

- 一项研究证明了3,5-二溴-6H-蒽[1,9-cd]异恶唑-6-酮与伯胺和仲胺的反应行为。在5-氯蒽[1,9-cd]异恶唑-6-酮中的胺化过程在特定条件下产生氨基衍生物和1-氨基-4-芳基氨基蒽醌(Gornbstaev、Zeibert和Zolotareva,1980)。

与吡啶碱的相互作用

- 研究表明,5-氯蒽[1,9-cd]-6-异恶唑酮与吡啶碱反应,生成吡啶鎓盐。这项研究提供了对取代反应和在合成复杂有机化合物中的潜在应用的见解(Gornostaev、Zolotareva和Verkhovodova,1981)。

新型化合物的合成

- 3-烷基氨基-5-芳基氨基-6H-蒽[1,9-cd]异恶唑-6-酮的亚硝化导致形成独特的3-烷基-5-芳基氨基-6,11-二氢-3H-蒽[1,2-d][1,2,3]三唑-6,11-二酮2-氧化物,展示了该化合物在合成新型有机结构中的多功能性(Gornostaev等,2006)。

亲核取代反应

- 该化合物已被用于研究亲核取代反应,例如5-氯蒽[1,9-cd]-6-异恶唑酮与醇和酚的反应,表明其反应性和产生多种有机分子的潜力(Zolotareva和Gornostaev,1983)。

探索与重氮盐的反应性

- 一项研究调查了源自1-氨基-2-乙炔基-9,10-蒽醌的重氮盐的反应性,导致6H-蒽[1,9-cd]异恶唑-6-酮的衍生物。这项研究突出了在复杂有机合成中的化学多功能性和潜在应用(Vasilevsky、Stepanov和Fadeev,2012)。

安全和危害

未来方向

属性

IUPAC Name |

10,12-dibromo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5Br2NO2/c15-8-5-9(16)12-11-10(8)13(18)6-3-1-2-4-7(6)14(11)19-17-12/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUSQHSUWRIYDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C(C=C(C4=NO3)Br)Br)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H5Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one | |

Synthesis routes and methods I

Procedure details

Briefly, 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (1) was prepared by the diazotation of 1-amino-2,4-dibromoanthraquinone by adding sodium nitrite to a solution of the amine in concentrated sulfuric acid to give the 1-anthraquinonediazonium hydrogen sulfate which was subsequently converted to the 1-azidoanthraquinone by reacting with an aqueous solution of sodium azide. The azidoanthraquinone was azeotropically refluxed in toluene to provide, by evolution of nitrogen, the required isoxazole ring (1). Arylamination of 1 at the 5-position was accomplished with anhydrous AlCl3 in nitrobenzene at ambient temperature to give a moderate yield of the 6-arylamino substituted compound (2). A second amination was carried out at the 3-position using refluxing acetonitrile to give a moderate yield of (3). Next, hydrolysis of the benzoate ester (3) to the carboxylic acid (4) occurred under conditions of heating an aqueous solution of sodium hydroxide and methanol. The sodium carboxylate salt (5) was synthesized quantitatively by reacting (4) with sodium hydride in THF at room temperature.

[Compound]

Name

amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Synthesis routes and methods II

Procedure details

3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (1)—Sodium nitrite (993 mg, 14.4 mmol) was added with stirring to conc. H2SO4 (25 mL) at 30-40° C. over 10 min then stirred for an additional 30 min. Next 1-amino-2,4-dibromoanthraquinone (5.0 g, 13.1 mmol) was added over 15 min and the mixture was stirred overnight (16 h) at 50-55° C. The heated solution was poured directly over ice and the resulting yellow precipitate was filtered, washed with cold water, and a 1:1 mixture of ethanol-ether. The moist anthraquinonediazonium hydrogensulfate was added to a solution of NaN3 (1.37 g, 21.0 mmol) in water (25 mL) and stirred overnight (16 h). The light orange solid was filtered off and washed with water followed by a 9:1 mixture of acetone-water. The moist azide was suspended in toluene (40 mL) and heated to 70° C. with stirring. Water and acetone were slowly distilled (using a Dean-Stark apparatus) over a 12 h period. The yellow-orange crystals were filtered and washed with methanol to give 3.78 g (76%) of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one. 1H NMR (500 MHz, CDCl3) δ 8.44 (d, J=7.8 Hz, 1H), 8.07 (d, J=7.4 Hz, 1H), 7.97 (s, 1H), 7.80 (t, J=7.0 Hz, 1H), 7.71 (t, J=7.4 Hz, 1H). Reference: Sutter, P; Weis, C. D. J. Heterocyclic Chem. 1982, 19, 997-1011.

[Compound]

Name

3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (1)—Sodium nitrite

Quantity

993 mg

Type

reactant

Reaction Step One

Yield

76%

Citations

For This Compound

2

Citations

Protein lysine methyltransferase G9a is widely considered as an appealing antineoplastic target. Herein we present an integrated workflow combining shape-based virtual screening …

Number of citations: 27

www.sciencedirect.com

The uPAR·uPA protein–protein interaction (PPI) is involved in signaling and proteolytic events that promote tumor invasion and metastasis. A previous study had identified 4 (IPR-803) …

Number of citations: 55

www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

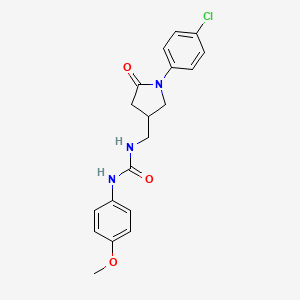

![1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione](/img/structure/B2901049.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2901052.png)

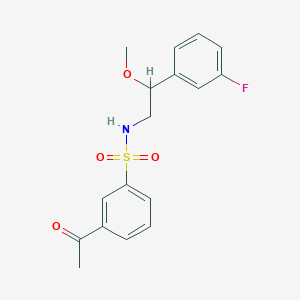

![Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2901057.png)

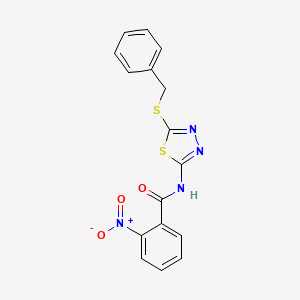

![3-(phenylsulfonyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)propanamide](/img/structure/B2901059.png)

![2-[(2-chloro-5-methoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2901062.png)

![N-(6-((4-((6-methylbenzo[d]thiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2901063.png)

![8,9-Difluoro-5,10-dihydrobenzo[5,6]thiepino[2,3-b]pyridin-5-ol](/img/structure/B2901068.png)